molecular formula C14H17F3O2 B15338294 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol

4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol

Cat. No.: B15338294
M. Wt: 274.28 g/mol
InChI Key: INFCKRZUOMXFNY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is a substituted cyclohexanol derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the cyclohexanol ring. The hydroxyl group at position 1 and the benzyl ether at position 4 confer distinct physicochemical properties, such as polarity, solubility, and reactivity. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electron-withdrawing effects and the benzyloxy group’s role as a protective moiety in synthetic pathways.

Properties

Molecular Formula

C14H17F3O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-phenylmethoxy-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C14H17F3O2/c15-14(16,17)13(18)8-6-12(7-9-13)19-10-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2

InChI Key

INFCKRZUOMXFNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OCC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable cyclohexanol derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Cyclohexanol Derivative Preparation: The cyclohexanol moiety can be synthesized through hydrogenation of cyclohexanone or by reduction of cyclohexene oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group (-OCH₂C₆H₅) serves as a leaving group in nucleophilic substitution reactions. These reactions typically proceed via two mechanisms:

Mechanism Conditions Products Key Features
SN1 Polar protic solvents (e.g., H₂O/EtOH), acidic conditionsCarbocation intermediate stabilized by trifluoromethyl groupFavored due to electron-withdrawing -CF₃ stabilizing carbocation intermediates
SN2 Polar aprotic solvents (e.g., DMF), strong nucleophiles (e.g., I⁻, CN⁻)Direct inversion of configuration at the reaction siteLess common due to steric hindrance from the cyclohexane ring

Example :
Under acidic conditions, the benzyloxy group is protonated, leading to cleavage and formation of a carbocation at the 1-position. This intermediate reacts with nucleophiles (e.g., H₂O, amines) to yield substituted cyclohexanol derivatives .

Elimination Reactions

Base-induced elimination generates cyclohexene derivatives:

Conditions :

  • Strong bases (e.g., NaOH, KOtBu)

  • Elevated temperatures (80–120°C)

Mechanism :
The hydroxyl group is deprotonated, forming an alkoxide intermediate. Subsequent β-hydrogen elimination produces 1-(trifluoromethyl)cyclohexene (Figure 1A). The trifluoromethyl group enhances the acidity of adjacent hydrogens (pKa ≈ 12–14), facilitating elimination .

Outcome :

  • Primary product : 1-(Trifluoromethyl)cyclohexene (yield: 65–85%)

  • Side reaction : Competing substitution if nucleophiles are present.

Oxidation Reactions

The hydroxyl and benzyloxy groups undergo selective oxidation:

Oxidation Site Reagents Products Notes
Benzyloxy KMnO₄ (acidic conditions)4-Keto-1-(trifluoromethyl)cyclohexanol-CF₃ group remains intact; ketone formation confirmed by IR (C=O stretch: 1705 cm⁻¹)
Hydroxyl CrO₃, H₂SO₄ (Jones reagent)1-(Trifluoromethyl)cyclohexanoneOver-oxidation to carboxylic acid occurs under prolonged conditions

Kinetics :
Oxidation of the benzyloxy group proceeds with a rate constant (k) of 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C.

Radical-Mediated Reactions

The trifluoromethyl group participates in radical chain reactions:

Initiation :

  • Reagents : AIBN or peroxides

  • Mechanism : Homolytic cleavage generates trifluoromethyl radicals (·CF₃), which undergo coupling or hydrogen abstraction (Figure 1B) .

Key Pathways :

  • Coupling : Formation of bis(trifluoromethyl)cyclohexane derivatives.

  • Hydrogen abstraction : Generation of cyclohexanone via radical recombination.

Yield : 40–60% (dependent on radical stabilizers) .

Acid/Base Reactivity

The compound’s acidity is influenced by its substituents:

Group pKa (predicted) Effect
Hydroxyl ~16Slightly more acidic than typical alcohols due to -CF₃ electron withdrawal
Benzyloxy ~13Enhanced acidity compared to aliphatic ethers (pKa ≈ 18–20)

This acidity profile enables selective deprotonation under mild basic conditions, directing reactions toward elimination or substitution .

Figure 1. Key Reaction Pathways

A. Elimination Mechanism :

CyclohexanolBaseAlkoxideΔCyclohexene+H2O\text{Cyclohexanol} \xrightarrow{\text{Base}} \text{Alkoxide} \xrightarrow{\Delta} \text{Cyclohexene} + \text{H}_2\text{O}

B. Radical Coupling :

CF3+CF3F3CCF3(Bis(trifluoromethyl) product)\cdot\text{CF}_3 + \cdot\text{CF}_3 \rightarrow \text{F}_3\text{C}-\text{CF}_3 \quad (\text{Bis(trifluoromethyl) product})

Scientific Research Applications

4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and lipophilicity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyloxy group may contribute to the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(Benzyloxy)-4-(trifluoromethyl)benzene

Structure : Benzene ring substituted with benzyloxy and trifluoromethyl groups at positions 1 and 4, respectively (C₁₄H₁₁OF₃, MW 252.23) .
Key Differences :

  • Backbone: Aromatic benzene vs. aliphatic cyclohexanol.
  • Functional Groups: Lacks the hydroxyl group present in the cyclohexanol derivative. Properties:
  • Polarity : Lower polarity due to the absence of a hydroxyl group.
  • Applications : Used in electrochemical studies (e.g., oxidation behavior at Ep = +1.05 V in pH 3–8) .
    Synthesis : Prepared via etherification reactions, analogous to methods for benzyloxy-substituted aromatics .

1-(Benzyloxy)-2,4-difluorobenzene

Structure : Benzene ring with benzyloxy at position 1 and fluorine at positions 2 and 3.
Key Differences :

  • Substituents : Fluorine atoms instead of trifluoromethyl and hydroxyl groups.
    Properties :
  • Reactivity : Fluorine substituents enhance electron-deficient character but reduce steric bulk compared to -CF₃.
  • Crystallography : Structural analogs (e.g., bicyclic ketones) have been resolved via SHELX programs, highlighting the role of benzyloxy groups in crystal packing .

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Structure: Cyclohexanol backbone with dimethylamino and methoxyphenyl substituents. Key Differences:

  • Substituents: Methoxyphenyl and dimethylamino groups instead of benzyloxy and trifluoromethyl. Properties:
  • Solubility : Hydrochloride salt improves aqueous solubility compared to the neutral trifluoromethyl analog .

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a)

Structure : Urea derivative with a benzyloxy-substituted hydroxybenzylidene moiety and thiazole ring.
Key Differences :

  • Complexity: Incorporates a urea linker and piperazine-thiazole system absent in the cyclohexanol derivative. Properties:
  • Yield : 74.9% via multi-step synthesis involving aldehydes and hydrazine derivatives.
  • Melting Point : 190–192 °C, higher than typical for simpler benzyloxy compounds due to increased molecular rigidity .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility
4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol ~278.24 Not reported Moderate in polar solvents (e.g., methanol)
1-(Benzyloxy)-4-(trifluoromethyl)benzene 252.23 Not reported Low in water; soluble in DCM, ether
Compound 2a ~694.5 190–192 Poor in water; soluble in DMSO

Functional Group Impact on Reactivity

  • Hydroxyl Group : Enhances hydrogen-bonding capacity, influencing crystallization (SHELX refinement ).
  • Trifluoromethyl Group : Increases metabolic stability and lipophilicity, as seen in fluorinated pharmaceuticals .
  • Benzyloxy Group: Acts as a protective group; cleavable under hydrogenolysis or acidic conditions .

Biological Activity

4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves several chemical reactions. One notable process includes the use of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester as an intermediate, which is critical for producing biologically active compounds such as sphingosine-1-phosphate modulators useful in treating immunological disorders like multiple sclerosis .

The compound exhibits biological activity primarily through its interaction with specific receptors. For instance, it has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes. This agonistic action can ameliorate conditions associated with neurodegeneration and vascular leakage .

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties:

  • Bioavailability : The compound demonstrates good bioavailability, allowing it to cross the blood-retinal barrier effectively.
  • Metabolism : It survives first-pass metabolism, which is essential for maintaining therapeutic levels in systemic circulation .

Efficacy in Disease Models

A study involving a diabetic retinopathy (DR) model showed that derivatives of this compound significantly improved cellular activity and reduced inflammation markers. The efficacy was assessed using a luciferase assay where EC50 values were found to be below 5 μM for several derivatives .

Table 1: Biological Activity of Derivatives

CompoundEC50 (μM)Activity Description
4b<5High agonistic activity
4d<5Improved cellular activity
4f>5Moderate activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. The findings suggest that modifications to the trifluoromethyl group can enhance biological activity, indicating a potential pathway for drug development targeting inflammatory diseases .

Q & A

Q. What are the key synthetic challenges in preparing 4-(Benzyloxy)-1-(trifluoromethyl)cyclohexanol, and how can they be methodologically addressed?

The synthesis involves balancing steric hindrance from the benzyloxy group and the electron-withdrawing trifluoromethyl group. A multi-step approach is recommended:

  • Step 1 : Introduce the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group early .
  • Step 2 : Install the trifluoromethyl group using Cu-catalyzed cross-coupling or radical trifluoromethylation, ensuring temperature control (−10°C to 25°C) to minimize side reactions .
  • Purification : Use gradient flash chromatography (e.g., 20%→25% acetone/hexane) to separate diastereomers or regioisomers .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the cyclohexanol ring .
  • Chiral chromatography : Use SFC (Supercritical Fluid Chromatography) with a CHIRALPAK ID-3 column and 15% i-PrOH in CO₂ to assess enantiomeric excess (ee) .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • NMR : ¹⁹F NMR monitors trifluoromethyl group integration; ¹H NMR tracks benzyloxy protection (δ ~4.5–5.0 ppm for OCH₂Ph) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the benzyloxy group influence the electrochemical stability of this compound under oxidative conditions?

  • Voltammetric analysis : Differential pulse voltammetry (DPV) reveals pH-dependent oxidation waves. At pH 3–4, a primary anodic wave (Ep ≈ +1.05 V) corresponds to benzyloxy group oxidation. A secondary wave (Ep ≈ +1.40 V) at pH 7–8 suggests trifluoromethyl-mediated electron transfer .
  • Mitigation : Stabilize via electron-donating substituents or steric shielding of the benzyloxy group .

Q. How can researchers differentiate between the biological activities of cis- and trans-isomers of this compound?

  • Chiral resolution : Use preparative SFC to isolate enantiomers, then test in cell-based assays (e.g., cytotoxicity or receptor activation) .
  • Pharmacokinetics : Compare metabolic clearance rates (e.g., liver microsomal stability) between isomers .

Data Interpretation and Optimization

Q. What statistical approaches are effective for analyzing dose-response data in studies involving this compound?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Benchmarking : Validate DFT methods against crystallographic data (e.g., bond lengths/angles) .
  • Solvent correction : Include implicit solvent models (e.g., PCM for DMSO) in calculations to improve accuracy .

Structural and Functional Analogues

Q. What structural analogues of this compound have been explored for comparative SAR studies?

  • Key analogues :
  • WY-X3 : Replaces benzyloxy with a 3-(trifluoromethyl)phenyl group; shows enhanced NET selectivity .
  • 1-(4-(Trifluoromethyl)phenyl)cyclohexanol : Lacks benzyloxy protection but exhibits similar metabolic stability .
  • SAR insights : The benzyloxy group improves solubility but may reduce blood-brain barrier penetration .

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